molecular formula C6H10BrCl2N3 B1380496 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride CAS No. 1373223-47-2

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride

カタログ番号: B1380496
CAS番号: 1373223-47-2
分子量: 274.97 g/mol
InChIキー: ZCNCZWNJLYSAPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride is a high-value chemical building block, or synthetic intermediate, primarily used in the research and development of novel pharmaceutical compounds. Its core research value lies in its fused bicyclic heteroaromatic structure, which serves as a privileged scaffold in medicinal chemistry for targeting various enzymes and receptors. The bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid diversification of the core structure. Simultaneously, the basic nitrogen atoms in the tetrahydro-pyrazine ring, stabilized as the dihydrochloride salt for improved solubility and handling, can be functionalized or serve as key components for binding to biological targets. This compound is notably utilized in the synthesis of potent and selective kinase inhibitors. For instance, it is a critical precursor in the preparation of investigational Bruton's Tyrosine Kinase (BTK) inhibitors , which are being studied for their potential in treating B-cell malignancies and autoimmune diseases. The pyrazolopyrazine core effectively mimics adenine, a component of ATP, allowing it to compete for the ATP-binding pocket in kinase domains. Researchers leverage this compound to explore new chemical space in drug discovery programs focused on oncology, immunology, and inflammatory diseases, making it an essential tool for advancing structure-activity relationship (SAR) studies and lead compound optimization. This product is intended for research purposes by qualified laboratory personnel and is strictly For Research Use Only, not for diagnostic or therapeutic applications.

特性

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNCZWNJLYSAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis

The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a complex organic compound with a fused ring system and a bromine atom at the 3-position, involves multiple steps. Typically, the process starts with the bromination of a precursor compound, followed by cyclization reactions to form the pyrazolo structure. These reactions are performed under controlled conditions to optimize yield and selectivity, with factors such as temperature and solvent choice playing crucial roles in determining the outcome of these transformations.

Synthetic Approach

One synthetic approach involves starting from simpler pyrazole and pyrazine derivatives and proceeding through multi-step reactions to form the desired compound. Another approach involves transforming 2,2-dichlorovinylacetophenones into pyrazoline and pyrazolopyrazine derivatives. Cyclization may involve heating or the use of acid catalysts to facilitate the formation of the tetrahydropyrazolo ring system.

Chemical Properties

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride has the molecular formula C6H10BrCl2N3 and a molecular weight of 274.9737.

Reactions

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can participate in various chemical reactions due to its reactive functional groups. These reactions are typically performed under controlled conditions to optimize yield and selectivity, where parameters such as temperature and solvent choice play crucial roles in determining the outcome of these transformations.

Data Table: Comparison of Related Compounds

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Dihydrochloride 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride
CAS No. 1263378-90-0 1373223-47-2 2059994-83-9 2866317-60-2
Molecular Formula C6H8BrN3 C6H10BrCl2N3 C6H9BrClN3 C8H11BrClN3O2
Molecular Weight 202.055 274.97 g/mol 238.51 296.55 g/mol
IUPAC Name 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate;hydrochloride
SMILES C1CN2C(=C(C=N2)Br)CN1 C1CN2C(=C(C=N2)Br)CN1.Cl COC(=O)C1C2=C(C=NN2CCN1)Br.Cl

化学反応の分析

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

科学的研究の応用

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit promising antitumor properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific protein kinases involved in tumor progression. For instance:

  • AXL and c-MET Kinase Inhibition : Pyrazolo[1,5-a]pyrazines have been identified as inhibitors of AXL and c-MET kinases, both of which are implicated in cancer metastasis and resistance to therapy. Selective inhibition of these kinases can potentially lead to better therapeutic outcomes in cancer treatment .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrazolo[1,5-a]pyrazines. Compounds in this class have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. These properties suggest possible applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Drug Development

The unique structural features of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride make it a candidate for further drug development. Its derivatives have been synthesized and tested for various pharmacological activities:

  • Anti-inflammatory Agents : Some derivatives have shown anti-inflammatory effects by inhibiting pathways associated with inflammation .
  • Antimicrobial Properties : There is emerging evidence that pyrazolo[1,5-a]pyrazines possess antimicrobial activities against certain bacterial strains .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several pyrazolo[1,5-a]pyrazine derivatives and tested their efficacy against human cancer cell lines. The results demonstrated that certain compounds led to significant reductions in cell viability through apoptosis induction .

Case Study 2: Neuroprotection

A recent investigation explored the neuroprotective effects of a pyrazolo[1,5-a]pyrazine derivative in a rodent model of ischemic stroke. The compound was found to significantly reduce neuronal death and improve functional recovery when administered post-injury .

作用機序

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, as a CpAM, it modulates the core protein of HBV, thereby inhibiting the replication of the virus . The exact molecular pathways and targets involved in its action are still under investigation.

類似化合物との比較

Table 1: Structural Comparison with Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name Substituents/Modifications Key Features Biological Activity
3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride Bromine at C3; dihydrochloride salt High reactivity due to bromine; enhanced solubility from HCl salt Kinase inhibition (e.g., ROS1, CK1δ/ε)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride No bromine; unsubstituted core Simpler structure; lower molecular weight (196.08 g/mol) Limited reported activity
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride Methyl at C2; hydrochloride salt Steric hindrance from methyl group; altered binding affinity Antimicrobial potential (unverified)
Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Ethyl carboxylate at C2 Ester group increases lipophilicity; reduced solubility Intermediate for drug synthesis

Table 2: Comparison with Heterocyclic Analogues

Compound Name Core Structure Key Differences Applications
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine Pyridine ring Nitrogen position alters electron density Less reactive than pyrazine derivatives
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride Imidazole-pyrazine fusion Additional nitrogen in imidazole ring Unknown biological activity
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine Triazole-pyrazine fusion Dual bromine substitution; planar structure Material science applications

Reactivity and Pharmacological Profiles

  • Bromine vs. Other Halogens : Bromine’s polarizability and larger atomic radius compared to chlorine or fluorine enhance halogen bonding, critical for kinase inhibition. For example, 3-chloro and 3-fluoro analogues exhibit reduced binding affinity to CK1δ/ε compared to the brominated compound .
  • Salt Forms: The dihydrochloride salt of the target compound offers superior aqueous solubility (e.g., ~50 mg/mL) compared to non-ionic derivatives like ethyl carboxylate (solubility <10 mg/mL) .
  • Ring Saturation : Fully saturated pyrazine rings (tetrahydro configuration) improve metabolic stability over unsaturated counterparts, as seen in imidazo[1,5-a]pyrazine derivatives .

生物活性

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride (CAS No. 1373223-47-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C6H10BrCl2N3
  • Molecular Weight : 274.9737 g/mol
  • Physical State : Solid
  • Solubility : Soluble in water and organic solvents

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its anticancer properties. The following sections detail the findings from recent research.

Anticancer Activity

  • Cytotoxicity Studies :
    • The compound demonstrated significant cytotoxic effects against several cancer cell lines. In a study comparing various pyrazolo derivatives, it was found that compounds with similar structures exhibited stronger cytotoxic activity than standard chemotherapy agents like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
    • The MTT assay results indicated that the compound induced apoptosis in cancer cells through the activation of caspases (caspase 3/7) and modulation of key apoptotic pathways involving p53 and NF-κB .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity appears to involve the induction of oxidative stress and apoptosis. The compound promotes the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
    • Additionally, it has been shown to trigger autophagy, which is another pathway that can lead to cell death in cancer cells .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may exhibit other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives in the pyrazolo family have shown potential in modulating inflammatory pathways .
  • Neuroprotective Properties : Research indicates possible neuroprotective effects due to its ability to cross the blood-brain barrier and influence neurotransmitter levels .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityStrong activity against MCF-7 and MDA-MB-231 cells
Apoptosis InductionIncreased caspase activity; modulation of p53 and NF-kB
AutophagyEnhanced formation of autophagosomes; beclin-1 expression
Anti-inflammatoryPotential modulation of inflammatory markers
NeuroprotectionPossible effects on neurotransmitter levels

Q & A

Q. What are the standard protocols for synthesizing 3-bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride?

Methodological Answer : The compound is synthesized via bromination of pyrazolo[1,5-a]pyrazine precursors. A representative protocol involves dissolving the precursor in aqueous hydrobromic acid (20%) and heating at 60°C for 10 minutes to introduce the bromine substituent. Post-reaction, the mixture is extracted with dichloromethane, and the product is purified via recrystallization from diethyl ether or pentane, yielding ~52–90% depending on substituents and reaction conditions . Critical parameters include temperature control (60°C optimal for bromination) and solvent selection for crystallization.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer : Structural confirmation relies on 1H NMR (400 MHz, DMSO-d6 or C6D6) to identify proton environments. Key NMR signals include δ = 8.91 (d, J = 4.8 Hz, H-7) and δ = 7.81 (d, J = 4.8 Hz, H-6) for brominated derivatives, with coupling constants confirming regioselectivity . Additional characterization uses mass spectrometry (MS) for molecular weight verification and X-ray crystallography for solid-state conformation analysis. Purity is validated via HPLC (>95%) with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer : The dihydrochloride salt enhances water solubility, making it suitable for aqueous reaction systems. Stability tests indicate decomposition at temperatures >120°C, requiring storage at –20°C under inert atmospheres. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is >50 mg/mL, while non-polar solvents (hexane, ether) require heating for dissolution . Degradation studies via TGA-DSC are recommended for long-term storage protocols.

Q. What are the common applications of this compound in academic research?

Methodological Answer : It serves as a versatile intermediate in:

  • Medicinal chemistry : Bromine acts as a leaving group for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties .
  • Kinase inhibitor development : The pyrazolo[1,5-a]pyrazine core mimics ATP-binding motifs in kinase assays .
  • Photoredox catalysis : Brominated heterocycles participate in C–Br bond activation under visible-light conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with sterically hindered substituents?

Methodological Answer : For bulky substituents, microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency by enhancing molecular collisions. Alternatively, silylformamidine-mediated reactions at 60–90°C for 15–30 minutes achieve >85% yields by stabilizing reactive intermediates . Solvent screening (e.g., MeCN for iodination) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-couplings) are critical variables .

Q. What mechanistic insights explain the regioselectivity of bromination in pyrazolo[1,5-a]pyrazine systems?

Methodological Answer : Regioselectivity is governed by electronic and steric factors :

  • Electron density : Bromination favors the C-3 position due to resonance stabilization from the pyrazine nitrogen lone pairs.
  • Steric hindrance : Bulky substituents at C-7 (e.g., formyl groups) redirect bromination to C-2 or C-4 positions. Computational DFT studies (B3LYP/6-31G*) validate these trends by mapping electrostatic potential surfaces .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for derivatives?

Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Resolution strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • SC-XRD (single-crystal X-ray diffraction) to confirm solid-state conformation.
  • LC-MS hyphenation to correlate solution-phase behavior with crystallographic data .

Q. What strategies mitigate low yields in aminal formation reactions involving this compound?

Methodological Answer : Low yields (<50%) in aminal formation often stem from moisture sensitivity or competing side reactions. Mitigation involves:

  • Strict anhydrous conditions : Use of molecular sieves or glovebox techniques.
  • Catalytic additives : Triethylamine (1–2 eq.) to scavenge HBr byproducts.
  • Stepwise heating : Ramp from 25°C to 90°C over 30 minutes to stabilize intermediates .

Q. How can computational modeling enhance the design of pyrazolo[1,5-a]pyrazine-based inhibitors?

Methodological Answer :

  • Docking studies (AutoDock Vina) : Predict binding affinities to kinase ATP pockets.
  • MD simulations (GROMACS) : Assess conformational stability over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .

Q. What analytical challenges arise in quantifying degradation products, and how are they resolved?

Methodological Answer : Degradation products (e.g., dehydrohalogenated species) co-elute with the parent compound in HPLC. Solutions include:

  • HILIC chromatography : Improves polar metabolite separation.
  • High-resolution MS (Orbitrap) : Identifies exact masses of degradation fragments.
  • Isotopic labeling : Tracks bromine displacement pathways using ⁸¹Br/⁷⁹Br isotopes .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental yields in bromination reactions?

Methodological Answer : Discrepancies often arise from unaccounted side reactions (e.g., di-bromination). Remediation steps:

  • In situ monitoring : ReactIR or UV-vis spectroscopy tracks intermediate formation.
  • Theoretical yield adjustment : Use kinetic models (e.g., Arrhenius equation) incorporating activation energies for competing pathways .

Q. What experimental evidence supports/excludes alternative tautomeric forms in solution?

Methodological Answer :

  • ¹³C NMR : Chemical shifts at δ = 160–170 ppm confirm enol tautomer dominance.
  • pH-dependent UV spectra : Absorbance shifts at 300 nm indicate protonation state changes.
  • Isotopic perturbation (D₂O) : Alters tautomeric equilibrium, observable via NMR peak splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。